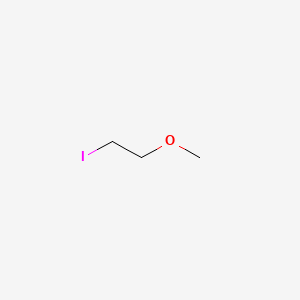
1-Iodo-2-methoxyethane
Übersicht
Beschreibung
1-Iodo-2-methoxyethane is an organic compound with the molecular formula C3H7IO. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an iodine atom and a methoxy group, making it a valuable reagent in various chemical reactions .
Wirkmechanismus
Target of Action
1-Iodo-2-methoxyethane is an organic compound that is often used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules that it can react with to form new compounds .
Mode of Action
The mode of action of this compound involves its interaction with other organic molecules in a chemical reaction . The iodine atom in the compound is highly reactive and can be replaced by other groups in a substitution reaction, leading to the formation of new compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the reaction and the other compounds involved. As an intermediate in organic synthesis, it can participate in a variety of reactions and contribute to multiple biochemical pathways .
Result of Action
The result of this compound’s action is the formation of new organic compounds. The specific molecular and cellular effects would depend on the nature of these new compounds and their interactions with biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactive species, temperature, and pH can all affect the rate and outcome of the reactions it participates in .
Biochemische Analyse
Biochemical Properties
1-Iodo-2-methoxyethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of enzyme activity, protein function, and the stability of nucleic acids. For instance, this compound may interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of stable adducts, which can alter the normal function of the biomolecules involved .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may disrupt normal cell signaling by alkylating key signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by modifying DNA and RNA, potentially leading to changes in the transcriptional and translational profiles of the cell. These changes can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in enzyme activity. For instance, the alkylation of cysteine residues in the active site of an enzyme can result in the inhibition of its catalytic function. Additionally, this compound can induce changes in gene expression by forming adducts with DNA, leading to mutations or altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, such as sustained alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal or reversible changes in cellular function. At higher doses, it can induce toxic or adverse effects, such as cellular damage, organ toxicity, and systemic effects. Threshold effects have been observed, where a certain dosage level leads to a significant increase in the severity of the observed effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further interact with cellular components. The compound can also affect metabolic flux by altering the levels of key metabolites, potentially disrupting normal cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. It can accumulate in specific cellular compartments, such as the endoplasmic reticulum, where it may interact with enzymes involved in detoxification processes. The distribution of this compound within tissues can influence its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its activity and function, potentially leading to localized effects on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxyethane can be synthesized through the reaction of 2-methoxyethanol with iodine and a phosphorus-based catalyst. The reaction typically proceeds as follows:
Reactants: 2-methoxyethanol, iodine, and red phosphorus.
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Procedure: 2-methoxyethanol is mixed with iodine and red phosphorus, and the mixture is heated under reflux. The reaction proceeds with the formation of this compound and phosphoric acid as a byproduct.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: equipped with reflux condensers.
Continuous monitoring: of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification steps: including distillation and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
1-Iodo-2-methoxyethane undergoes various types of chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines. For example, reacting with sodium hydroxide yields 2-methoxyethanol.
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Elimination Reactions:
Dehydrohalogenation: When treated with a strong base like potassium tert-butoxide, this compound can undergo elimination to form 2-methoxyethene.
Conditions: High temperatures and strong bases are required for this reaction.
Oxidation Reactions:
Oxidation to Aldehydes or Carboxylic Acids: Under specific conditions, this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-methoxyethane has several applications in scientific research, including:
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Reagent in Cross-Coupling Reactions: Employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Radiolabeling: Utilized in the preparation of radiolabeled compounds for imaging and diagnostic purposes.
Drug Development: Serves as a building block in the synthesis of potential drug candidates.
Industry:
Polymer Chemistry: Used in the modification of polymers to introduce functional groups.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-methoxyethane can be compared with other similar compounds such as:
1-Bromo-2-methoxyethane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.
2-Iodoethanol: Contains an iodine atom but lacks the methoxy group. It is more prone to oxidation and less versatile in synthetic applications.
1-Iodo-2-(2-methoxyethoxy)ethane: Contains an additional methoxyethoxy group, making it more complex and suitable for different types of reactions.
This compound stands out due to its balanced reactivity and versatility in various chemical transformations.
Eigenschaften
IUPAC Name |
1-iodo-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7IO/c1-5-3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCAORBAQHOJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912612 | |
| Record name | 1-Iodo-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
996-21-4, 4296-15-5 | |
| Record name | 2-Propanol, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1-iodo-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004296155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4296-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Iodo-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


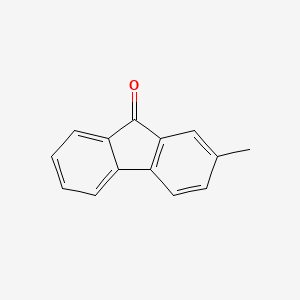
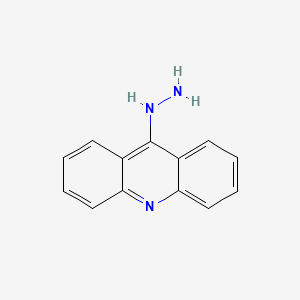
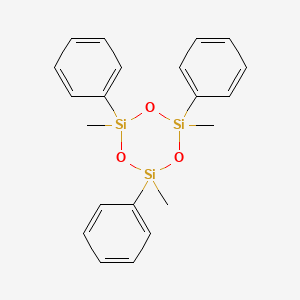
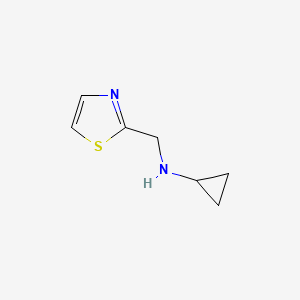

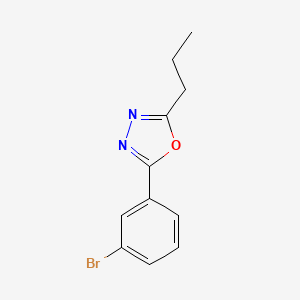
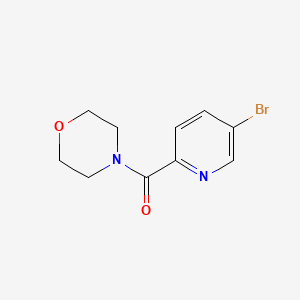
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)
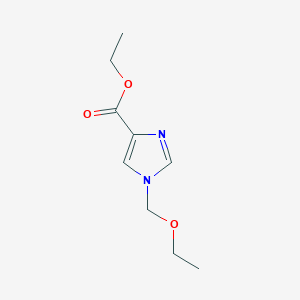
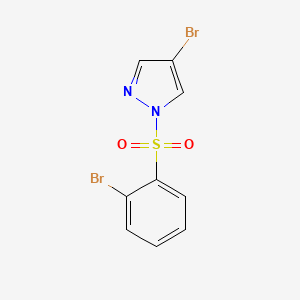
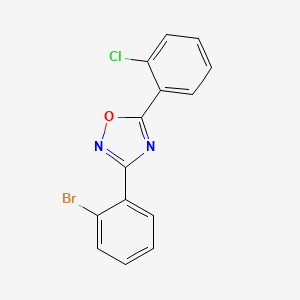
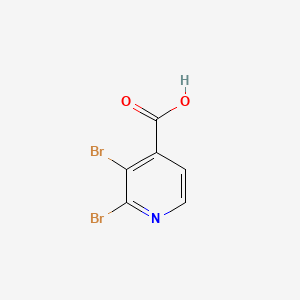
![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1294239.png)
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1294240.png)
